1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one
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Overview
Description
1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one is an organic compound with the molecular formula C13H16F2O2. It is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with a propanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one typically involves the reaction of 3,5-difluoro-4-isobutoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and isobutoxy group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Isobutoxyphenyl)propan-1-one: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an isobutoxy group, affecting its reactivity and applications.
Uniqueness
1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one is unique due to the presence of both fluorine atoms and the isobutoxy group, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H16F2O2 |
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Molecular Weight |
242.26 g/mol |
IUPAC Name |
1-[3,5-difluoro-4-(2-methylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C13H16F2O2/c1-4-12(16)9-5-10(14)13(11(15)6-9)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
ZLFPLLYLMQCFKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)OCC(C)C)F |
Origin of Product |
United States |
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